N-(4-Methyl-5-nitro-1,3-thiazol-2-yl)thiourea
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Overview
Description
N-(4-Methyl-5-nitro-1,3-thiazol-2-yl)thiourea is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-5-nitro-1,3-thiazol-2-yl)thiourea typically involves the reaction of 4-methyl-5-nitro-1,3-thiazole-2-amine with thiourea. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-5-nitro-1,3-thiazol-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Used in the development of dyes, pigments, and rubber vulcanization accelerators.
Mechanism of Action
The biological activity of N-(4-Methyl-5-nitro-1,3-thiazol-2-yl)thiourea is attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis. These interactions lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-(4-Methyl-5-nitro-1,3-thiazol-2-yl)thiourea is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
CAS No. |
86107-96-2 |
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Molecular Formula |
C5H6N4O2S2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
(4-methyl-5-nitro-1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C5H6N4O2S2/c1-2-3(9(10)11)13-5(7-2)8-4(6)12/h1H3,(H3,6,7,8,12) |
InChI Key |
KVCPJBNBJIGIJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=S)N)[N+](=O)[O-] |
Origin of Product |
United States |
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